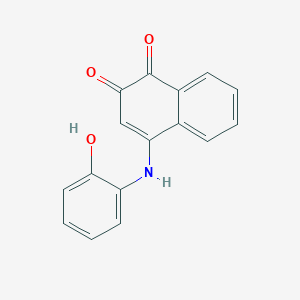

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

Übersicht

Beschreibung

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system fused with a quinone moiety and an aniline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione typically involves the condensation of 2-hydroxyaniline with 1,2-naphthoquinone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione exhibits notable biological activities, which include:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anticancer Potential : There is ongoing research into its effects on various cancer cell lines, indicating potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.

Applications in Medicinal Chemistry

The structural characteristics of this compound allow for various applications in medicinal chemistry:

- Drug Development : Its functional groups facilitate the synthesis of derivatives that may enhance biological activity or alter pharmacokinetic properties.

- Targeted Therapy Research : Studies have focused on its interactions with specific biological targets, utilizing techniques such as molecular docking and binding affinity assessments to optimize therapeutic potential.

- Synthesis of New Compounds : The compound serves as a precursor for synthesizing other biologically active molecules by modifying its functional groups.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated significant scavenging activity comparable to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative damage.

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death.

Case Study 3: Antimicrobial Properties

Research involving bacterial strains showed that this compound exhibited inhibitory effects against Gram-positive bacteria. Further studies are needed to explore its efficacy against resistant strains.

Wirkmechanismus

The mechanism by which 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved often include oxidative stress and redox reactions, which can affect cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-[1-(2-Hydroxyanilino)ethylidene]-3H-chromen-2,4-dione: This compound shares a similar structure with an additional chromen ring.

(4E)-4-[(2-Hydroxyanilino)methylidene]-1-phenylpyrazolidine-3,5-dione: Another structurally related compound with a pyrazolidine ring.

Uniqueness

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is unique due to its specific naphthoquinone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications .

Biologische Aktivität

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione, also known by its CAS number 175136-53-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C16H11NO3

- Molecular Weight : 265.26 g/mol

- Melting Point : Approximately 300 °C

Antioxidant Activity

Research indicates that compounds with naphthoquinone structures exhibit significant antioxidant properties. The redox cycling ability of naphthoquinones allows them to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In particular, this compound has been shown to enhance cellular antioxidant defenses in vitro, suggesting its potential as a therapeutic agent against oxidative damage.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of various enzymes. For instance:

- Monoamine Oxidase (MAO) : It has been reported to inhibit MAO activity competitively and reversibly, which is significant for treating neurodegenerative diseases and mood disorders .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Cycling : The compound undergoes redox reactions that generate ROS, leading to oxidative stress in cancer cells.

- Enzyme Interaction : Its interaction with MAO suggests a potential pathway for regulating neurotransmitter levels, which could be beneficial in treating depression and anxiety disorders.

Case Study 1: Antioxidant Effects in Neuroprotection

A study conducted on neuronal cell cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability under neurotoxic conditions. The results indicate its potential role in neuroprotective strategies .

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was linked to increased apoptosis rates and decreased proliferation .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Antioxidant Activity | MAO Inhibition | Cytotoxicity |

|---|---|---|---|---|

| This compound | 175136-53-5 | High | Yes | Selective |

| Menadione (Vitamin K3) | 58-27-5 | Moderate | Yes | Non-selective |

| Plumbagin | 481-74-3 | High | No | High |

Eigenschaften

IUPAC Name |

4-(2-hydroxyanilino)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-8-4-3-7-12(14)17-13-9-15(19)16(20)11-6-2-1-5-10(11)13/h1-9,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOCMOBNZBUGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365477 | |

| Record name | 4-(2-Hydroxyanilino)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-53-5 | |

| Record name | 4-(2-Hydroxyanilino)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.